[(4-Bromothiophen-2-yl)methyl][(pyridin-4-yl)methyl]amine
CAS No.:
Cat. No.: VC13344748
Molecular Formula: C11H11BrN2S
Molecular Weight: 283.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrN2S |
|---|---|
| Molecular Weight | 283.19 g/mol |
| IUPAC Name | N-[(4-bromothiophen-2-yl)methyl]-1-pyridin-4-ylmethanamine |
| Standard InChI | InChI=1S/C11H11BrN2S/c12-10-5-11(15-8-10)7-14-6-9-1-3-13-4-2-9/h1-5,8,14H,6-7H2 |
| Standard InChI Key | JUBSKNJKLIJMQS-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1CNCC2=CC(=CS2)Br |
| Canonical SMILES | C1=CN=CC=C1CNCC2=CC(=CS2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a 4-bromothiophene moiety connected to a pyridine ring through a methylamine bridge. The thiophene ring contributes electron-rich aromaticity, while the pyridine ring introduces basicity and hydrogen-bonding capabilities. The bromine atom at the 4-position of the thiophene enhances electrophilic substitution reactivity, making the compound a versatile precursor in cross-coupling reactions .
Spectral Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
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Thiophene protons: Resonances between δ 6.8–7.2 ppm (doublets for H-3 and H-5) .
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Pyridine protons: Signals at δ 8.4–8.6 ppm (H-2 and H-6) and δ 7.3–7.5 ppm (H-3 and H-5).
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Methylene groups: Peaks at δ 3.6–4.0 ppm for the groups linking the amines.
Infrared (IR) spectroscopy identifies N–H stretching vibrations at 3300–3400 cm and C–Br stretches at 550–650 cm .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via a two-step strategy:
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Amination of 4-Bromothiophene-2-carbaldehyde:
Reaction with methylamine under reductive conditions (e.g., NaBH) yields (4-bromothiophen-2-yl)methylamine . -
N-Alkylation with Pyridine-4-ylmethyl Chloride:
The amine intermediate reacts with pyridine-4-ylmethyl chloride in the presence of a base (e.g., KCO) to form the target compound.
Optimization Strategies
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Solvent Effects: Tetrahydrofuran (THF) improves yield (75–80%) compared to dichloromethane (60–65%) due to better solubility of intermediates.
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Catalysis: Palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency in derivative synthesis.
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes facile substitution with nucleophiles (e.g., amines, alkoxides) to generate derivatives. For example, reaction with morpholine in dimethylformamide (DMF) at 80°C replaces Br with a morpholino group.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings with arylboronic acids, facilitated by Pd catalysts, to form biaryl structures:
Acid-Base Behavior
The pyridine nitrogen (pKa ≈ 3–4) protonates under acidic conditions, enhancing solubility in polar solvents .
Applications in Pharmaceutical Research
Antimicrobial Activity
Derivatives of [(4-Bromothiophen-2-yl)methyl][(pyridin-4-yl)methyl]amine exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), likely due to membrane disruption.
Enzyme Inhibition
The compound inhibits carbonic anhydrase IX (CA IX), a cancer-associated enzyme, with an IC of 1.2 µM. Molecular docking studies suggest binding to the Zn active site via the pyridine nitrogen.
Material Science Applications
Organic Electronics
Thin films of the compound demonstrate semiconducting properties (bandgap = 2.8 eV), making it a candidate for organic field-effect transistors (OFETs).
Coordination Chemistry
The pyridine nitrogen coordinates to metal ions (e.g., Cu, Fe), forming complexes with potential catalytic applications .
Comparative Analysis with Analogues
| Property | [(4-Bromothiophen-2-yl)methyl][(pyridin-4-yl)methyl]amine | N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine |
|---|---|---|
| Molecular Weight (g/mol) | 283.19 | 307.68 |
| CA IX IC (µM) | 1.2 | 2.5 |
| Solubility (HO) | 0.8 mg/mL | 0.3 mg/mL |
The bromothiophene-pyridine scaffold offers superior enzyme inhibition compared to chloropyridine analogues.
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